For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2'-Deoxycytidine (B1670253): Structure, Properties, and Therapeutic Applications
Abstract
2'-Deoxycytidine (dCyd) is a fundamental pyrimidine (B1678525) deoxyribonucleoside, a critical component of deoxyribonucleic acid (DNA).[1][2] Beyond its primary biological role in encoding genetic information, dCyd and its synthetic analogs are of significant interest in pharmacology and drug development, particularly in oncology. This document provides a comprehensive technical overview of the structure, chemical properties, metabolic pathways, and therapeutic applications of 2'-deoxycytidine. It includes detailed experimental protocols for its analysis and synthesis, quantitative data presented in tabular format, and graphical representations of key biological and experimental workflows to serve as a resource for researchers in the field.
Molecular Structure and Chemical Identity
2'-Deoxycytidine is composed of a cytosine base attached to a 2-deoxyribose sugar via a β-N₁-glycosidic bond.[1] The absence of a hydroxyl group at the 2' position of the ribose sugar distinguishes it from its ribonucleoside counterpart, cytidine, and is a defining feature of DNA building blocks.
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IUPAC Name: 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][3]
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Molecular Weight: 227.22 g/mol [3]
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CAS Number: 951-77-9[1]
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Synonyms: dCyd, Cytosine deoxyriboside, Deoxyribose cytidine[3][4][5]
Physicochemical Properties
The physical and chemical characteristics of 2'-deoxycytidine are crucial for its handling, formulation, and biological activity.
| Property | Value | Reference(s) |
| Appearance | White crystalline powder | [6] |
| Melting Point | 209-211 °C | [6] |
| Solubility | Water: 50 mg/mL | |
| DMSO: 30 mg/mL | [4] | |
| DMF: 30 mg/mL | [4] | |
| PBS (pH 7.2): 10 mg/mL | [4] | |
| pKa | 14.03 ± 0.60 (Predicted) | [6] |
| LogP (Octanol/Water) | -1.77 to -1.8 | [3][7] |
| UV Maximum (λmax) | 272 nm | [4] |
Biological Role and Metabolism
As a precursor to DNA synthesis, 2'-deoxycytidine's metabolism is tightly regulated. It is a key substrate for salvage pathways that recycle nucleosides from DNA degradation.
Metabolic Pathway
In the cell, 2'-deoxycytidine is phosphorylated by specific kinases to become metabolically active. The primary enzyme in this process is deoxycytidine kinase (dCK), which converts dCyd to 2'-deoxycytidine monophosphate (dCMP).[1][4] Further phosphorylation steps yield 2'-deoxycytidine diphosphate (B83284) (dCDP) and finally 2'-deoxycytidine triphosphate (dCTP), which is directly incorporated into DNA by DNA polymerases during replication and repair.
Caption: Metabolic phosphorylation cascade of 2'-deoxycytidine.
Role in DNA Synthesis and Repair
2'-Deoxycytidine triphosphate (dCTP) is one of the four essential precursors for DNA synthesis. Its availability is a rate-limiting factor for DNA replication and is crucial for maintaining genomic integrity. Cells can synthesize deoxyribonucleotides de novo or through salvage pathways, where dCyd plays a central role. Analogs of 2'-deoxycytidine often exploit this pathway to exert their cytotoxic effects by disrupting DNA synthesis and repair processes.[8] For instance, the analog 5-Aza-2'-deoxycytidine, upon incorporation into DNA, traps DNA methyltransferases (DNMTs), creating DNA lesions that collapse replication forks and induce double-strand breaks, which require homologous recombination for repair.[9][10]
Applications in Drug Development and Research
2'-Deoxycytidine serves as a scaffold for numerous nucleoside analogs used in cancer therapy. These analogs function as antimetabolites, interfering with nucleic acid synthesis or function.
Anticancer Analogs
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Decitabine (5-aza-2'-deoxycytidine): A hypomethylating agent used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][11] It incorporates into DNA and covalently traps DNA methyltransferases (DNMTs), leading to the depletion of these enzymes, subsequent DNA hypomethylation, and reactivation of tumor suppressor genes.[12][13]
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Gemcitabine (2',2'-difluoro-2'-deoxycytidine): An effective chemotherapeutic for various solid tumors, including pancreatic, breast, and non-small cell lung cancer.[14] After conversion to its di- and triphosphate forms, it inhibits DNA synthesis through two main mechanisms: the diphosphate form inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides, while the triphosphate form is incorporated into DNA, leading to chain termination and apoptosis.[15]
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Cytarabine (ara-C): An arabinose-containing analog used primarily in the treatment of hematologic malignancies. Its triphosphate form competitively inhibits DNA polymerase, halting DNA synthesis.[14]
Caption: Logical workflow of dCyd analog-induced cancer cell death.
Biomarker Applications
Derivatives of 2'-deoxycytidine, such as 5-hydroxymethyl-2'-deoxycytidine (5-hmdC), 5-formyl-2'-deoxycytidine (5-fodC), and 5-carboxyl-2'-deoxycytidine (B13858545) (5-cadC), are intermediates in the DNA demethylation pathway.[1] Altered levels of these modified nucleosides in urine or plasma have been investigated as potential non-invasive biomarkers for the diagnosis and prognosis of certain cancers, including breast cancer.[1]
Experimental Protocols
Protocol: Analysis of 2'-Deoxycytidine by HPLC
This protocol describes a general method for the quantification of 2'-deoxycytidine and its modified forms from DNA digests.[16]
Objective: To separate and quantify nucleosides from an enzymatic digest of DNA.
Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., Luna C18, 150 x 4.6 mm, 5 µm)[16]
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Mobile Phase A: Deionized water
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Mobile Phase B: 50 mM phosphate (B84403) buffer (pH 4.0)[16]
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Mobile Phase C: Methanol[16]
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2'-Deoxycytidine standard (for calibration curve)
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Enzymatically digested DNA sample, filtered through a 0.22 µm filter.
Procedure:
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System Preparation: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min. Set the column temperature to 40 °C.[16]
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Standard Curve Generation:
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Prepare a series of standard solutions of 2'-deoxycytidine of known concentrations (e.g., 1 µM to 100 µM).
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Inject a fixed volume (e.g., 10 µL) of each standard onto the column.
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Run a gradient elution program to separate the nucleosides. A typical gradient might start with a low percentage of methanol (B129727) and gradually increase to elute more hydrophobic compounds.
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Monitor the elution at 272 nm.
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Record the retention time and peak area for 2'-deoxycytidine.
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Plot a calibration curve of peak area versus concentration.
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Sample Analysis:
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Inject the same fixed volume of the filtered DNA digest sample.
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Run the same HPLC gradient program as for the standards.
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Identify the 2'-deoxycytidine peak based on its retention time matching the standard.
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Quantify the amount of 2'-deoxycytidine in the sample by interpolating its peak area on the standard curve.
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Protocol: Chemical Synthesis of N⁴-Benzoyl-5-fluoro-2'-deoxycytidine
This protocol is a representative procedure for synthesizing a protected analog of 2'-deoxycytidine, a key intermediate for oligonucleotide synthesis.[17]
Objective: To synthesize a protected building block of a 2'-deoxycytidine analog for use in automated oligonucleotide synthesis.
Materials:
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1,2,4-triazole
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Phosphorus oxychloride (POCl₃)
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Triethylamine
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Anhydrous pyridine
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Ammonia (B1221849)/Methanol solution
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Benzoyl chloride
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Silica (B1680970) gel for column chromatography
Procedure:
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Triazolation: React 5-fluoro-2'-deoxyuridine with a mixture of 1,2,4-triazole, triethylamine, and POCl₃ in anhydrous pyridine. This step converts the 4-oxo group into a more reactive triazolyl intermediate.
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Amination: Treat the resulting intermediate with a saturated solution of ammonia in methanol. This displaces the triazole group with an amino group, yielding 5-fluoro-2'-deoxycytidine (B1672315).
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N-Benzoylation (Protection):
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Dissolve the 5-fluoro-2'-deoxycytidine in pyridine.
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Cool the solution in an ice bath and slowly add benzoyl chloride.
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Allow the reaction to proceed until complete (monitored by TLC). This step protects the exocyclic amine group.
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Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane). Purify the crude product by silica gel column chromatography to obtain the pure N⁴-benzoyl-5-fluoro-2'-deoxycytidine.
Conclusion
2'-Deoxycytidine is a molecule of dual significance. As a cornerstone of DNA, it is fundamental to life's genetic blueprint. As a therapeutic scaffold, its analogs have become indispensable tools in the fight against cancer. A thorough understanding of its chemical properties, metabolic fate, and mechanisms of action is essential for researchers and clinicians working to develop next-generation therapies that are more effective and selective. This guide provides a foundational resource to support these ongoing efforts in drug discovery and molecular biology.
References
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- 6. chembk.com [chembk.com]
- 7. 2'-deoxycytidine [stenutz.eu]
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- 9. 5-Aza-2'-deoxycytidine causes replication lesions that require Fanconi anemia-dependent homologous recombination for repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. innospk.com [innospk.com]
- 12. The anti-tumour activity of DNA methylation inhibitor 5-aza-2′-deoxycytidine is enhanced by the common analgesic paracetamol through induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
